2-benzyl-1-(1-piperidinylsulfonyl)-1H-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

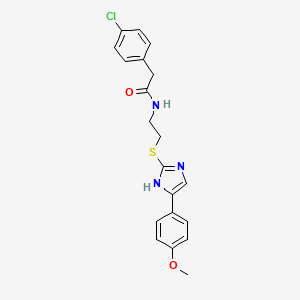

2-benzyl-1-(1-piperidinylsulfonyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzimidazole derivative that has been synthesized using different methods.

Wissenschaftliche Forschungsanwendungen

Broad Spectrum Antibacterial Activities

A series of 2-piperidin-4-yl-benzimidazoles, structurally related to 2-benzyl-1-(1-piperidinylsulfonyl)-1H-benzimidazole, have been synthesized and evaluated for their antibacterial properties. These compounds demonstrate significant inhibitory effects on bacterial growth, showing low micromolar minimal inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria of clinical importance, particularly enterococci. This positions them as a new class of potential antibacterial agents, highlighting the benzimidazole core's utility in addressing antibiotic resistance challenges (Yun He et al., 2003).

Antihistaminic Activity

Another research avenue explores the antihistaminic properties of N-(4-piperidinyl)-1H-benzimidazol-2-amines. These compounds have been synthesized and assessed for both in vitro and in vivo antihistaminic activities, showing promising results. The phenylethyl derivatives, in particular, demonstrated potent antihistamine properties after oral administration in animal models, indicating potential for therapeutic applications in allergy treatment (F. Janssens et al., 1985).

Antifungal Activity

The benzimidazole scaffold's versatility extends to antifungal applications. New derivatives synthesized for this purpose have shown efficacy against Candida, Aspergillus, and dermatophyte species, with certain benzimidazole compounds exhibiting the best antifungal activities. This supports the potential for developing novel antifungal drugs, a need accentuated by the increasing prevalence of drug-resistant fungal pathogens (S. Khabnadideh et al., 2012).

Anticancer Activity

Research on 1-(2-aryl-2-oxoethyl)-2-[(N,Ndimethylamino/pyrrolidinyl/piperidinyl)thiocarbamoyl] benzimidazole derivatives has revealed their cytotoxic, antiproliferative, and apoptotic effects on A549 lung carcinoma and C6 glioma cell lines. Compounds bearing the dimethylamino moiety exhibited higher antitumor activity, suggesting the therapeutic potential of benzimidazole derivatives in cancer treatment (L. Yurttaş et al., 2015).

Fluorescent Probes for DNA Detection

Novel benzimidazo[1,2-a]quinolines, substituted with piperidine, pyrrolidine, and piperazine nuclei, have been synthesized and characterized for their potential as DNA-specific fluorescent probes. These compounds exhibit enhanced fluorescence emission intensity upon binding to ct-DNA, underscoring their utility in biotechnological applications and research for DNA detection and interaction studies (N. Perin et al., 2011).

Eigenschaften

IUPAC Name |

2-benzyl-1-piperidin-1-ylsulfonylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S/c23-25(24,21-13-7-2-8-14-21)22-18-12-6-5-11-17(18)20-19(22)15-16-9-3-1-4-10-16/h1,3-6,9-12H,2,7-8,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDQHAHMZCFXPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)N2C3=CC=CC=C3N=C2CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzyl-1-(1-piperidinylsulfonyl)-1H-benzimidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2618499.png)

![Ethyl 2-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate](/img/structure/B2618500.png)

![6-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid](/img/structure/B2618503.png)

![4-butoxy-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2618504.png)

![methyl 4-{[(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2618505.png)

![5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2618514.png)

![N-[(1-Pyridin-3-ylsulfonylpiperidin-4-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2618517.png)